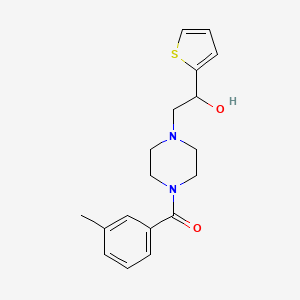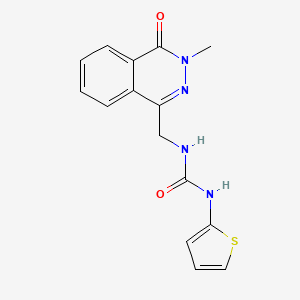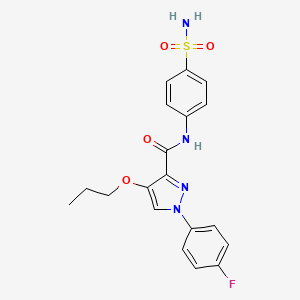![molecular formula C25H25Cl2N5O3 B3007405 3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 923422-54-2](/img/no-structure.png)
3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are found in many biological systems and are key components of DNA and RNA .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. This compound contains several functional groups, including an ethoxy group and a dichlorophenyl group, which could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure and the interactions between its atoms .Applications De Recherche Scientifique
Synthesis and Structural Innovations
The compound is closely related to a class of compounds that are frequently synthesized and structurally characterized for various applications in scientific research. For instance, Antolak et al. (2014) demonstrated the enantioselective deprotonative ring contraction of related compounds, highlighting a route to potentially useful drug scaffolds through high stereochemical purity processes (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014). Similarly, the work by Shi et al. (2007) on the synthesis and crystal structures of related compounds further underscores the relevance of these compounds in the field of crystallography and materials science (Shi, Ni, Yang, Li, & Wang, 2007).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the structural characteristics of such compounds are pivotal. Bardovskyi et al. (2020) explored novel non-planar heterocycles based on related compounds, contributing significantly to drug design and medicinal chemistry, particularly in the development of drug-like molecules (Bardovskyi, Grytsai, Ronco, & Benhida, 2020). Raboisson et al. (2005) investigated 1,4-diazepines as HDM2 antagonists in cancer treatment, validating the potential of similar compounds in therapeutic applications (Raboisson, Marugan, Schubert, Koblish, Lu, Zhao, Player, Maroney, Reed, Huebert, Lattanze, & Parks, 2005).
Advanced Material Synthesis
The synthesis of new derivatives of this class of compounds often leads to the creation of advanced materials with potential applications in various fields. For instance, the work by Adam (2018) on the synthesis of new derivatives demonstrates the versatility of these compounds in creating innovative materials (Adam, 2018).
Chemical Reactivity and Properties
Understanding the chemical reactivity and properties of such compounds is crucial for their application in various scientific endeavors. The research by Sylaja et al. (2016) on the molecular geometry and quantum chemical studies of a similar compound provides valuable insights into its chemical properties and potential applications in materials science (Sylaja, Gunasekaran, & Srinivasan, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 1-methyluracil in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "ethyl 4-bromobenzoate", "1-methyluracil", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate in the presence of a base to form the intermediate.", "Step 2: Reaction of the intermediate with 1-methyluracil in the presence of a base to yield the final product." ] } | |
Numéro CAS |
923422-54-2 |
Nom du produit |
3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Formule moléculaire |
C25H25Cl2N5O3 |
Poids moléculaire |
514.41 |
Nom IUPAC |
3-[(2,4-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C25H25Cl2N5O3/c1-3-35-19-10-8-18(9-11-19)30-12-4-5-13-31-21-22(28-24(30)31)29(2)25(34)32(23(21)33)15-16-6-7-17(26)14-20(16)27/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Clé InChI |
ILZILVCXLHUUKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=C(C=C5)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)
![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)
![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
